![molecular formula C6H9NO2 B1206775 Isoguvacine CAS No. 64603-90-3](/img/structure/B1206775.png)
Isoguvacine
Übersicht
Beschreibung
Isoguvacine is a tetrahydropyridine . It is a GABA A receptor agonist used in scientific research . The molecular formula of Isoguvacine is C6H9NO2 .
Synthesis Analysis
The synthesis of Isoguvacine has been described in several studies. For instance, the protected form of Isoguvacine oxide, benzyl (3SR,4RS)-1-(benzyl-oxycarbonyl)-3,4-epoxypiperidine-4-carboxylate, has been resolved by chiral chromatography using cellulose triacetate as a chiral stationary phase . Another study described the syntheses of the methyl ester, butyl ester, (ethoxycarbonyl)methyl ester, and 11 (acyloxy)methyl esters of Isoguvacine .
Molecular Structure Analysis
The molecular weight of Isoguvacine is 127.14 g/mol . The IUPAC name is 1,2,3,6-tetrahydropyridine-4-carboxylic acid . The InChI is InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) .
Chemical Reactions Analysis
Isoguvacine is a GABA A receptor agonist . It interacts with the GABAA receptor in a fully reversible manner . The chemical stability of the esters and their in vitro rates of hydrolysis under approximately physiological conditions by nonspecific esterases from human serum were examined .
Physical And Chemical Properties Analysis
Isoguvacine has a molecular weight of 127.14 g/mol and a molecular formula of C6H9NO2 . The IUPAC name is 1,2,3,6-tetrahydropyridine-4-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Studying Effects on Neuronal Activity
Isoguvacine, as a γ-aminobutyric acid type A (GABA A) receptor agonist, has been used to study its effects on neuronal activity in rats . This helps researchers understand how GABA A receptors influence neuronal behavior and can lead to insights into various neurological conditions.
Researching Antiallodynic Effects
Isoguvacine has been used to study its antiallodynic effect in rats . Antiallodynia refers to the alleviation of pain sensitivity, and understanding this can be crucial in the development of new pain management therapies.
Investigating Effects on Baroreflex Gains
Isoguvacine has been used to study its effects on baroreflex gains in rats . The baroreflex is a critical mechanism in maintaining blood pressure stability, and understanding how substances like Isoguvacine affect it can have implications for cardiovascular health research.
Understanding Leptin’s Role in GABAergic Inhibition
Research has shown that the adipocyte hormone leptin sets the tempo for the emergence of GABAergic inhibition in the newborn rodent hippocampus . Isoguvacine was used to assess the reversal potential of GABA A receptor-mediated currents . This research helps to understand the role of leptin in brain development and neurological disorders.
Studying Leptin’s Effect on GABAergic Synaptogenesis
Leptin has been found to increase GABAergic synaptogenesis through the Rho guanine exchange factor . Isoguvacine was used to measure GABA A receptor–mediated currents in response to leptin . This research provides insights into how leptin promotes GABAergic synaptogenesis in hippocampal neurons.
Researching Touch Overreactivity in Animal Models
Isoguvacine has been used in research to reduce touch overreactivity in a range of animal models . This research can help in understanding sensory processing disorders and developing potential treatments.
Wirkmechanismus
Target of Action
Isoguvacine primarily targets the γ-aminobutyric acid A (GABA A) receptors . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system . They play a crucial role in maintaining the balance between neuronal excitation and inhibition .
Mode of Action
Isoguvacine acts as a GABA A receptor agonist . It binds to the GABA A receptors, mimicking the action of GABA, the primary inhibitory neurotransmitter in the brain . This binding triggers the opening of the ion channel, allowing the influx of chloride ions into the neuron . The increased chloride ion conductance results in hyperpolarization of the neuron, making it less likely to fire an action potential . This leads to an overall decrease in neuronal excitability .
Biochemical Pathways
The action of Isoguvacine is closely tied to the GABAergic signaling pathway . When Isoguvacine binds to the GABA A receptors, it enhances the inhibitory effect of GABAergic signaling . This can lead to a reduction in the excitability of the neuronal network, affecting various downstream neurological processes .
Result of Action
The activation of GABA A receptors by Isoguvacine leads to a decrease in neuronal excitability . This can result in various molecular and cellular effects, depending on the specific neuronal circuits involved. For instance, Isoguvacine has been shown to suppress seizure-like events in organotypic hippocampal brain slices .
Eigenschaften
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDMABBKYMBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68547-97-7 (hydrochloride) | |
Record name | Isoguvacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30214855 | |
Record name | Isoguvacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoguvacine | |
CAS RN |
64603-90-3 | |
Record name | Isoguvacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64603-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoguvacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoguvacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOGUVACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Isoguvacine binds to GABAA receptors, a family of ligand-gated ion channels, and activates them. This activation leads to an influx of chloride ions (Cl−) into the neuron, causing hyperpolarization and reducing neuronal excitability. [, , , , , , ]
A: Activation of GABAA receptors by Isoguvacine ultimately leads to neuronal inhibition. This inhibition plays a crucial role in various physiological processes, including regulating anxiety, sleep, and muscle tone. [, , , , , , , ]
A: Yes, Isoguvacine interacts with GABAA receptors in a fully reversible manner. Although initially designed as a potential alkylating agonist, studies have shown its interaction to be non-permanent. []
A: Studies have shown that incorporating amino groups into six-membered rings within GABA agonists, a structural feature present in Isoguvacine, leads to a variety of activities at GABAA receptors. These activities include binding affinity, uptake into neurons, and interaction with benzodiazepine binding sites. []
A: Interestingly, (+)-Isoguvacine oxide and (-)-Isoguvacine oxide demonstrate comparable potencies as inhibitors of [3H]GABA binding to GABAA receptor sites. Both enantiomers also exhibit similar efficacies in stimulating [3H]diazepam binding to the benzodiazepine site, suggesting comparable GABAA agonist activity. []
A: Researchers commonly utilize various in vitro models to study Isoguvacine's effects, including rat brain membrane preparations, synaptosomes, and primary cell cultures. These models allow for investigation of its binding affinity, uptake, and release, as well as its impact on neurotransmitter release and electrophysiological properties of neurons. [, , , , , , , ]
A: Animal models, such as rats, are often used to explore the in vivo effects of Isoguvacine. Researchers administer Isoguvacine systemically or directly into specific brain regions to study its impact on behavior, pain perception, and seizure susceptibility. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.